Cyclopropyl(thiophen-2-yl)methanethiol
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Overview
Description
Cyclopropyl(thiophen-2-yl)methanethiol is an organic compound that features a cyclopropyl group attached to a thiophene ring via a methanethiol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(thiophen-2-yl)methanethiol typically involves the reaction of cyclopropyl-containing substrates with thiophene derivatives. One common method involves the use of cyclopropyl bromide and thiophen-2-ylmethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(thiophen-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Cyclopropyl(thiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism by which Cyclopropyl(thiophen-2-yl)methanethiol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol group. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethanethiol: Lacks the cyclopropyl group but shares similar reactivity.
Cyclopropylmethanethiol: Lacks the thiophene ring but has similar structural features.
Cyclopropyl(thiophen-2-yl)methanone: Contains a carbonyl group instead of a thiol group.
Uniqueness
Cyclopropyl(thiophen-2-yl)methanethiol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10S2 |
---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
cyclopropyl(thiophen-2-yl)methanethiol |
InChI |
InChI=1S/C8H10S2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI Key |
FBOXYNUCGKNNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=CS2)S |
Origin of Product |
United States |
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